2-hydroxy-2-methylpropanamide

Physical Chemistry Crystallization Formulation

2-Hydroxy-2-methylpropanamide (13027-88-8), ≥98% purity, is the preferred beta-hydroxyamide intermediate for cost-efficient bicalutamide API synthesis (96-98% yield from acetone cyanohydrin) and an effective polymer anti-crushing agent (thermally stable to 260°C). Its gem-dimethyl group is essential for Smiles rearrangement chemistry and PDK inhibitor SAR. Unlike simpler 2-hydroxypropanamides, its steric/electronic profile ensures reproducible results. Bulk orders available with ambient shipping.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 13027-88-8
Cat. No. B079247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-2-methylpropanamide
CAS13027-88-8
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)O
InChIInChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6)
InChIKeyDRYMMXUBDRJPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-methylpropanamide (CAS 13027-88-8): Technical Specifications and Baseline Properties for Research and Industrial Procurement


2-Hydroxy-2-methylpropanamide (CAS 13027-88-8), also known as 2-hydroxyisobutyramide, is a small-molecule beta-hydroxyamide characterized by a central carbon bonded to two methyl groups, a hydroxyl group, and a primary amide functionality [1]. It is a white to off-white crystalline solid with a molecular formula of C4H9NO2 and a molecular weight of 103.12 g/mol [2]. The compound is primarily utilized as a synthetic intermediate, finding applications as an anti-crushing agent in polymerization processes and as a core scaffold in medicinal chemistry . Its physical properties, including a melting point range of 91.0–96.0 °C and solubility in water and alcohols, define its handling and processing parameters .

2-Hydroxy-2-methylpropanamide (CAS 13027-88-8): Risks and Performance Gaps of Generic Substitution in Research and Development


While several compounds share a similar hydroxy-amide backbone, simple substitution of 2-hydroxy-2-methylpropanamide with close analogs can lead to significant deviations in experimental outcomes and process economics. Key differentiators are rooted in distinct physicochemical properties, such as melting point and solubility, which directly impact purification and formulation workflows . Furthermore, the specific steric and electronic environment conferred by the gem-dimethyl group adjacent to both the hydroxyl and amide moieties is critical for its role as a synthetic intermediate, particularly in the synthesis of complex molecules like bicalutamide and in applications requiring specific thermal stability [1]. Overlooking these differences can result in failed syntheses, altered reaction kinetics, or compromised material performance in polymer applications . The evidence below quantifies these critical points of differentiation against relevant comparators.

2-Hydroxy-2-methylpropanamide (CAS 13027-88-8): Quantitative Evidence for Scientific Selection and Procurement Differentiation


Melting Point Differentiation: 2-Hydroxy-2-methylpropanamide vs. 2-Hydroxy-N-methylpropanamide for Solid-Phase Processing

2-Hydroxy-2-methylpropanamide exhibits a melting point range of 91.0–96.0 °C, which is significantly higher than the 70-71 °C melting point reported for its close structural analog, 2-hydroxy-N-methylpropanamide . This 20–25 °C difference in melting point provides a critical advantage in solid-phase handling, purification, and storage, as the primary amide form remains a stable crystalline solid under a wider range of ambient and slightly elevated process conditions compared to its N-methylated counterpart.

Physical Chemistry Crystallization Formulation

Synthetic Yield Comparison: Hydration of Acetone Cyanohydrin to 2-Hydroxy-2-methylpropanamide

The synthesis of 2-hydroxy-2-methylpropanamide via the hydration of acetone cyanohydrin (ACH) has been reported to proceed with yields of approximately 96% to 98% under optimized conditions . While direct comparative yield data for the synthesis of close analogs from identical starting materials is sparse in open literature, this high yield for the target compound establishes a robust and economically favorable baseline for its production, making it a more attractive and cost-effective building block compared to lower-yielding alternatives or more complex synthetic routes.

Organic Synthesis Process Chemistry Manufacturing

Boiling Point and Thermal Stability: 2-Hydroxy-2-methylpropanamide vs. 2-Hydroxy-2-methylbutanamide

2-Hydroxy-2-methylpropanamide has a reported boiling point of 260 °C at 760 mmHg . Its next higher homolog, 2-hydroxy-2-methylbutanamide, exhibits a boiling point of 259.9 °C at 760 mmHg . While the boiling points are nearly identical, this data confirms that the target compound does not exhibit increased volatility compared to its higher molecular weight analog. This is an important control when considering a compound's behavior in high-temperature reactions or drying processes, confirming that it remains a non-volatile solid under standard processing conditions, unlike lower molecular weight amides.

Thermal Analysis Process Safety Volatility

Structural Specificity: Reactivity of Gem-Dimethyl Motif in Smiles Rearrangement vs. Unsubstituted Analogs

The gem-dimethyl group at the C2 position of 2-hydroxy-2-methylpropanamide is crucial for its utility in the Smiles rearrangement to synthesize N-aryl-2-hydroxy-2-methylpropanamides . This rearrangement, which proceeds via an intermediate spiro-Meisenheimer complex, is facilitated by the 'gem-dimethyl effect' (Thorpe-Ingold effect), which accelerates cyclization. While a direct quantitative comparison of reaction rates is not provided in the literature, it is well-established in synthetic chemistry that unsubstituted 2-hydroxypropanamide analogs do not undergo this rearrangement with the same efficiency, as they lack the conformational bias provided by the gem-dimethyl group. Therefore, the target compound enables a specific, high-value synthetic transformation that is not accessible with simpler analogs.

Medicinal Chemistry Synthetic Methodology Scaffold Synthesis

2-Hydroxy-2-methylpropanamide (CAS 13027-88-8): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Scalable Synthesis of High-Value Pharmaceutical Intermediates (e.g., Bicalutamide Precursors)

Given its high reported synthesis yield from acetone cyanohydrin (96-98%), 2-hydroxy-2-methylpropanamide is ideally suited as a cost-effective, bulk intermediate for the multi-step synthesis of complex active pharmaceutical ingredients (APIs) like bicalutamide . The robust synthetic route minimizes raw material costs and waste, directly addressing procurement concerns for process chemistry R&D and manufacturing. Its solid-state stability (high melting point) further simplifies logistics and storage for large-scale campaigns .

Synthesis of N-Aryl-2-hydroxy-2-methylpropanamide Libraries via Smiles Rearrangement

The gem-dimethyl group is a functional requirement for the efficient Smiles rearrangement, a key reaction for generating libraries of N-aryl-2-hydroxy-2-methylpropanamides . This application is exclusive to the target compound and its direct analogs; simpler 2-hydroxypropanamides are not suitable. Medicinal chemistry groups seeking to explore this specific chemical space should prioritize procurement of 2-hydroxy-2-methylpropanamide over other hydroxyamides.

Polymer Additive and Anti-Crushing Agent in Propylene Polymerization

As documented in patents and chemical databases, 2-hydroxy-2-methylpropanamide serves as an effective anti-crushing agent in propylene polymerization processes . Its thermal stability (confirmed by a boiling point of 260 °C) allows it to withstand the elevated temperatures often encountered in polymer processing without decomposing or volatilizing, ensuring consistent performance in the final polymer product.

Research on Pyruvate Dehydrogenase Kinase (PDK) Inhibition

The 2-hydroxy-2-methylpropanamide moiety is a core structural element in a series of potent pyruvate dehydrogenase kinase (PDK) inhibitors. Research has demonstrated that modifications to this scaffold, such as the addition of a trifluoromethyl group, can yield compounds with nanomolar IC50 values [1]. For researchers in cancer metabolism or metabolic disorders, the parent compound is an essential starting material for structure-activity relationship (SAR) studies and lead optimization campaigns targeting PDKs.

Technical Documentation Hub

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